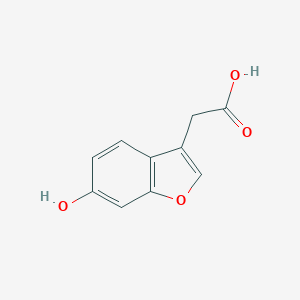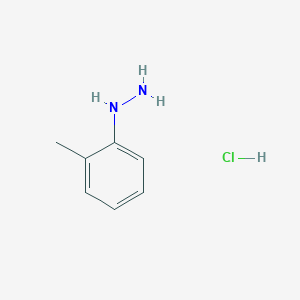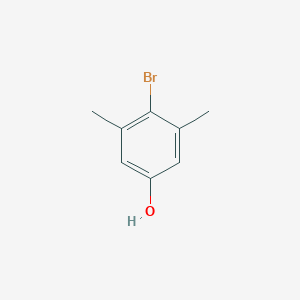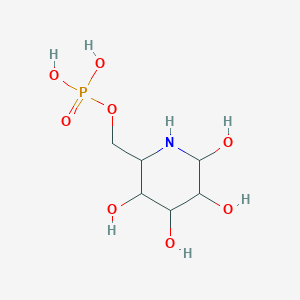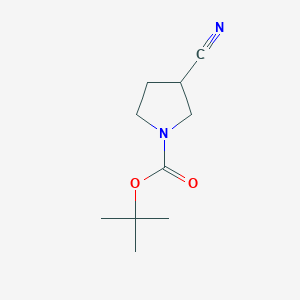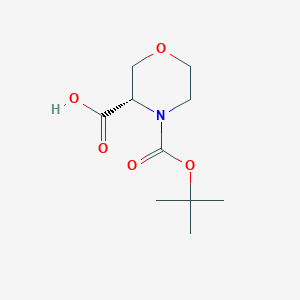
(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
概要
説明
(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a compound of interest in organic chemistry, particularly in the synthesis of various pharmaceutical and biologically active compounds. It is recognized for its role as an intermediate in complex synthetic pathways.
Synthesis Analysis
The synthesis of related morpholine derivatives often involves multi-step processes. For instance, the synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid employs a modified Pictet-Spengler reaction, yielding a high enantiomeric excess and overall yield starting from D-tyrosine (Liu et al., 2008). Another method for synthesizing 4-(4-Aminophenyl)-3-morpholinone, a key intermediate of rivaroxaban, involves a series of reactions including protection with di-t-butyl dicarbonate and chloroacetylation (He Hongguan, 2014).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the morpholine ring and functional groups attached to it. For example, (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate shows a morpholine ring in a chair conformation, as evidenced by X-ray crystallography (Wang et al., 2011).
Chemical Reactions and Properties
Morpholine derivatives are versatile in chemical reactions, often used as intermediates. The use of tert-butoxycarbonylation reagents like BBDI for acidic proton-containing substrates such as phenols and amines is a key reaction in the synthesis of various morpholine compounds (Saito et al., 2006).
科学的研究の応用
Synthesis of Derivatives for Structural-Activity Relationship Studies : A compound obtained from "(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid" was synthesized for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Chemoselective Tert-butoxycarbonylation : The compound's derivative, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids (Saito et al., 2006).
Asymmetric Synthesis of Amino Acids : It's used in the efficient asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐Aminoacids, indicating its significance in synthesizing biologically important molecules (Williams et al., 2003).
Synthesis of Biodegradable Polyesteramides : Morpholine derivatives have been used in synthesizing biodegradable polyesteramides with pendant functional groups, contributing to the development of new materials in polymer chemistry (Veld et al., 1992).
Preparation of Antibiotic Derivatives : This acid also serves as an intermediate in the preparation of new antibiotic derivatives with antibacterial, anti-inflammatory, or antitumor activity (Veinberg et al., 1996).
Safety-Catch Nitrogen Protecting Group in Synthesis : The 9-(4-bromophenyl)-9-fluorenyl group, derived from compounds related to "(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid", has been developed as a novel safety-catch amine protection for synthetic chemistry (Surprenant & Lubell, 2006).
特性
IUPAC Name |
(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXXEKIGMOEPSA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363713 | |
| Record name | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid | |
CAS RN |
783350-37-8 | |
| Record name | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


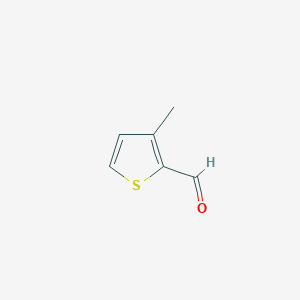
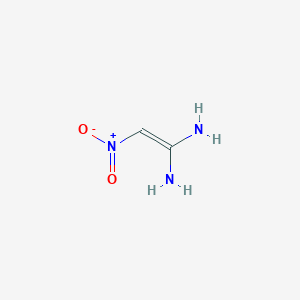
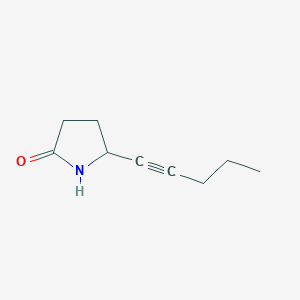
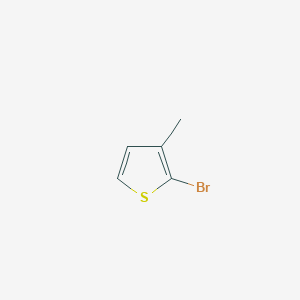
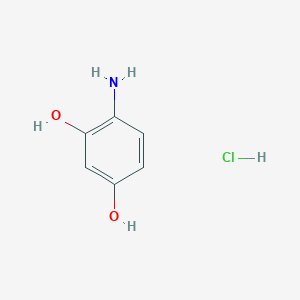
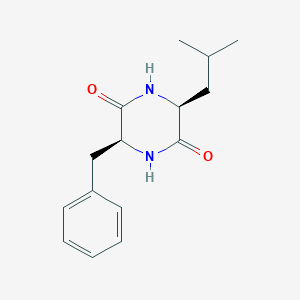
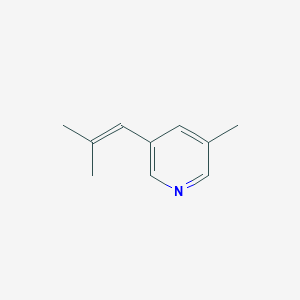
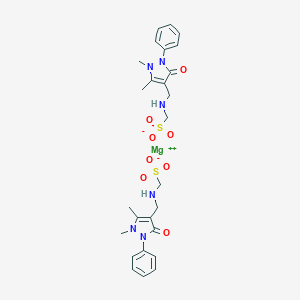
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
